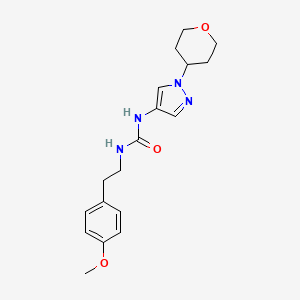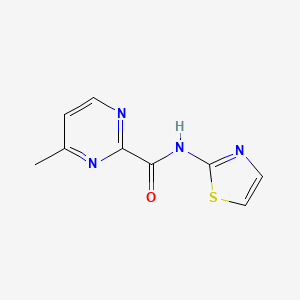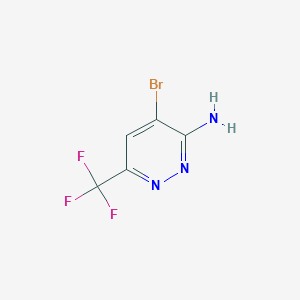
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Scientific Research Applications
- The triazole moiety in this compound suggests potential antifungal activity. Researchers have explored its effectiveness against fungal pathogens, including Candida species and Aspergillus strains. By inhibiting fungal enzymes or disrupting cell membrane integrity, this compound could serve as a promising antifungal agent .
- Benzamide derivatives often exhibit herbicidal properties. Researchers have investigated the impact of this compound on plant growth and development. It may act as a growth regulator, affecting processes like cell division, photosynthesis, and hormone signaling. Understanding its mode of action could lead to novel herbicides or plant growth regulators .
- The trifluoromethyl group and triazole ring contribute to the compound’s structural complexity. Scientists have explored its cytotoxic effects on cancer cells. By targeting specific pathways or receptors, it could potentially inhibit tumor growth or induce apoptosis. Further studies are needed to validate its anticancer potential .
- The presence of nitrogen atoms in the triazole ring makes this compound an interesting ligand for metal complexes. Researchers have synthesized coordination complexes by binding it to transition metals. These complexes may exhibit unique properties, such as luminescence, catalytic activity, or magnetic behavior .
- Fluorinated benzamides are valuable in biological imaging. The trifluoromethyl group enhances the compound’s fluorescence properties. Scientists have explored its use as a fluorescent probe for cellular imaging, tracking specific biomolecules, or studying cellular processes .
- Considering its structural features, this compound could find applications in agrochemicals. It might act as an insecticide, acaricide, or nematicide. Researchers investigate its efficacy against pests, such as insects, mites, or nematodes, aiming for environmentally friendly pest control solutions .
Antifungal Agents
Herbicides and Plant Growth Regulators
Anticancer Potential
Metal Complexes and Coordination Chemistry
Biological Imaging and Fluorescent Probes
Agrochemicals and Pest Control
properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10(2)13(7-22-9-19-8-20-22)21-14(23)11-3-5-12(6-4-11)15(16,17)18/h3-6,8-10,13H,7H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDPDFMSPIWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)


![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)